molecular formula C20H17NS B2543458 10-(2-Phenylethyl)-10H-phenothiazine CAS No. 68825-26-3

10-(2-Phenylethyl)-10H-phenothiazine

Cat. No.: B2543458
CAS No.: 68825-26-3
M. Wt: 303.42
InChI Key: CDGMAOXFJJBPPM-UHFFFAOYSA-N
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Description

10-(2-Phenylethyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound features a phenothiazine core with a 2-phenylethyl substituent at the nitrogen atom, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Phenylethyl)-10H-phenothiazine typically involves the reaction of phenothiazine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

10-(2-Phenylethyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenothiazine nitrogen or the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Alkylated or acylated phenothiazine derivatives.

Scientific Research Applications

10-(2-Phenylethyl)-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-(2-Phenylethyl)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The compound can modulate the activity of dopamine and serotonin receptors, which are crucial in regulating mood, behavior, and cognition. The exact pathways and molecular interactions are still under investigation, but its effects on neurotransmitter systems are believed to underlie its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine derivative with antiemetic and antihistamine properties.

    Thioridazine: A phenothiazine antipsychotic with a similar structure.

Uniqueness

10-(2-Phenylethyl)-10H-phenothiazine is unique due to its specific 2-phenylethyl substituent, which can influence its pharmacological profile and chemical reactivity. This structural modification can lead to differences in its interaction with biological targets and its overall efficacy and safety profile compared to other phenothiazine derivatives.

Properties

IUPAC Name

10-(2-phenylethyl)phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NS/c1-2-8-16(9-3-1)14-15-21-17-10-4-6-12-19(17)22-20-13-7-5-11-18(20)21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGMAOXFJJBPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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